![molecular formula C11H14O3 B1302067 2-[(2-Methoxyphenyl)methyl]-1,3-dioxolane CAS No. 842123-92-6](/img/structure/B1302067.png)

2-[(2-Methoxyphenyl)methyl]-1,3-dioxolane

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

The compound 2-[(2-Methoxyphenyl)methyl]-1,3-dioxolane is a derivative of 1,3-dioxolane, which is a heterocyclic acetal with interesting properties and applications in organic synthesis. The methoxyphenyl group attached to the dioxolane ring suggests potential for increased complexity and utility in synthetic applications.

Synthesis Analysis

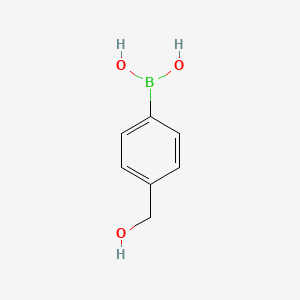

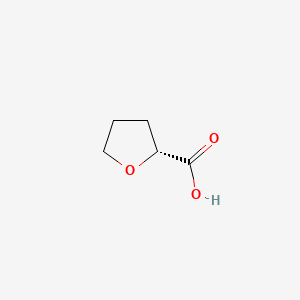

The synthesis of related 1,3-dioxolane compounds has been explored in various studies. A practical and highly stereoselective method for the preparation of cis-2-substituted 5-methyl-1,3-dioxolan-4-ones, which are analogues of the compound , has been developed using a reactive 2-methoxy-1,3-dioxolane intermediate. This method is robust and allows for the purification of the products without the need for column chromatographic purification . Additionally, the synthesis of 2-methyl-1,3-dioxolane-2-ethanol from 4-hydroxy-2-butanone and ethylene glycol using a weak acid catalyst has been reported, showcasing the versatility of dioxolane derivatives in synthesis .

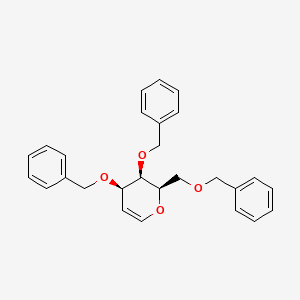

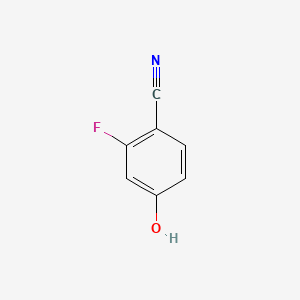

Molecular Structure Analysis

The molecular structure of 1,3-dioxolane derivatives can be quite complex. For instance, the crystal structure of a dioxolane compound with hydroxymethyl and dimethyl groups has been elucidated, revealing that the two hydroxyl groups are on one side of the dioxolane ring, indicating a specific stereochemistry . This kind of structural information is crucial for understanding the reactivity and potential applications of these molecules.

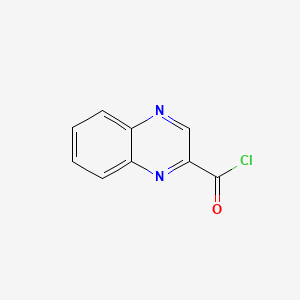

Chemical Reactions Analysis

1,3-dioxolane derivatives are known to undergo various chemical reactions. For example, the cyclodimerization of styrene oxides can lead to 2,4-disubstituted 1,3-dioxolanes, with methoxy substituents on the aromatic ring influencing the reaction pathway . Furthermore, the cationic polymerization of 2-(multimethoxy)phenyl-4-methylene-1,3-dioxolane derivatives has been studied, showing that the position of methoxy substituents affects the yield of polymer and cyclized product .

Physical and Chemical Properties Analysis

The physical and chemical properties of 1,3-dioxolane derivatives are of significant interest. For instance, the polymerization of 2-methoxy-2-oxo-1,3,2-dioxaphospholane has been investigated, revealing insights into the kinetics and microstructure of the resulting polymer . The thermal degradation of poly[(2-phenyl-1,3-dioxolane-4-yl)methyl methacrylate] has also been studied, showing that degradation up to 270°C produces mainly the monomer, while higher temperatures lead to the decomposition of the 1,3-dioxolane ring and the formation of various volatile products .

properties

IUPAC Name |

2-[(2-methoxyphenyl)methyl]-1,3-dioxolane |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H14O3/c1-12-10-5-3-2-4-9(10)8-11-13-6-7-14-11/h2-5,11H,6-8H2,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AXULXOLGXYVIOO-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC=C1CC2OCCO2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H14O3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50374445 |

Source

|

| Record name | 2-[(2-methoxyphenyl)methyl]-1,3-dioxolane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50374445 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

194.23 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

842123-92-6 |

Source

|

| Record name | 1,3-Dioxolane, 2-[(2-methoxyphenyl)methyl]- | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=842123-92-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-[(2-methoxyphenyl)methyl]-1,3-dioxolane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50374445 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![3-Oxabicyclo[3.1.0]hexane-2,4-dione](/img/structure/B1301994.png)